molecular formula C9H18S B13112516 2H-Thiopyran, 4-butyltetrahydro- CAS No. 66625-24-9

2H-Thiopyran, 4-butyltetrahydro-

Cat. No.: B13112516
CAS No.: 66625-24-9
M. Wt: 158.31 g/mol
InChI Key: DKPOBDMBFWBVFX-UHFFFAOYSA-N
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Description

4-Butyltetrahydro-2H-thiopyran is a heterocyclic compound containing a sulfur atom within a six-membered ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Butyltetrahydro-2H-thiopyran typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the treatment of dimethyl 3,3’-thiobispropanoate with sodium methoxide in tetrahydrofuran (THF) solution, followed by decarboxylation of the resulting methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate in refluxing 10% aqueous sulfuric acid . Another approach includes the reaction of tetrahydro-4H-thiopyran-4-one with trimethylsilyl chloride and triethylamine in chloroform to yield the corresponding trimethylsilyl enol ether .

Industrial Production Methods: Industrial production of 4-Butyltetrahydro-2H-thiopyran may involve large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as yield, cost, and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-Butyltetrahydro-2H-thiopyran undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiopyrans.

Mechanism of Action

The mechanism of action of 4-Butyltetrahydro-2H-thiopyran involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may result from the disruption of microbial cell membranes or inhibition of essential enzymes . The exact pathways and targets depend on the specific application and the biological system involved.

Comparison with Similar Compounds

Uniqueness: 4-Butyltetrahydro-2H-thiopyran is unique due to its specific ring structure and the presence of the butyl group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and industrial applications.

Properties

CAS No.

66625-24-9

Molecular Formula

C9H18S

Molecular Weight

158.31 g/mol

IUPAC Name

4-butylthiane

InChI

InChI=1S/C9H18S/c1-2-3-4-9-5-7-10-8-6-9/h9H,2-8H2,1H3

InChI Key

DKPOBDMBFWBVFX-UHFFFAOYSA-N

Canonical SMILES

CCCCC1CCSCC1

Origin of Product

United States

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